三フッ化酢酸アルミニウム

説明

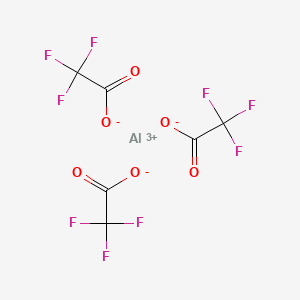

Aluminium tris(trifluoroacetate) is an organofluorine compound with the chemical formula Al(C2F3O2)3. It is a colorless, crystalline solid that is soluble in organic solvents. It is widely used in organic synthesis, as a catalyst, and as a reagent for the preparation of other compounds. It is also used in the manufacture of pharmaceuticals, dyes, and photographic chemicals.

科学的研究の応用

光学コーティング

三フッ化酢酸アルミニウムは、光学コーティング用の三フッ化酢酸アルミニウムフッ化物ゾルの調製と安定化に使用されます . これらのゾルは、主にDLS、WAXS、SAXSでは測定できないアルミニウムフッ化物の小さなオリゴマーまたはクラスターユニットで構成されており、固体NMRでは異常な狭い信号を示します . ゾル粒子は、凝集を防ぐために三フッ化酢酸で修飾され、その結果、得られたキセロゲルは有機溶媒に透明に再分散できます .

ナノスケール金属フッ化物の合成

ナノスケール金属フッ化物の非水性フッ化分解ゾルゲル合成では、三フッ化酢酸アルミニウムが使用されます . この合成アプローチは、さまざまな金属アルコキシドフッ化物クラスターの形成をもたらします . この新しい合成アプローチによって得られたこれらのナノスケール金属フッ化物は、従来の方法で調製されたホモログと比較して、著しく異なる特性を示します .

金属有機化学における構造研究

三フッ化酢酸アルミニウムは、金属有機化学における構造研究において重要な役割を果たします. 金属有機化合物の合成と特性評価に使用されます.

配位化合物の合成

三フッ化酢酸アルミニウムは、さまざまな配位化合物の合成に使用されます.

医学研究

三フッ化酢酸アルミニウムは、医学研究を含むさまざまな分野で広く使用されてきました.

環境研究

産業研究

作用機序

Target of Action

Aluminium tris(trifluoroacetate) is primarily used in the field of optical applications . It is involved in the synthesis of aluminium fluorides, which are used in optical and anti-reflecting coatings .

Mode of Action

The compound works by modifying the conditions of the fluorolytic sol–gel synthesis of aluminium fluorides . This process results in the formation of transparent sols with low viscosities . These sols consist mainly of small oligomeric or cluster units of aluminium fluoride .

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of aluminium fluorides . These fluorides are then used in various optical applications .

Pharmacokinetics

It’s known that the compound can be used to create sol particles that can be re-dispersed transparently in organic solvents . This suggests that the compound may have good solubility properties.

Result of Action

The primary result of Aluminium tris(trifluoroacetate)'s action is the formation of aluminium fluorides in liquid phase . These fluorides can be used in optical applications, including the creation of optical and anti-reflecting coatings .

Action Environment

The action of Aluminium tris(trifluoroacetate) is influenced by the conditions of the fluorolytic sol–gel synthesis process . Modifying these conditions allows for the creation of aluminium fluorides with specific properties . The compound is also stable in the environment and resistant to further degradation .

生化学分析

Cellular Effects

The effects of aluminium tris(trifluoroacetate) on cellular processes are diverse and depend on the cell type and concentration of the compoundFor example, it has been observed to inhibit the proliferation of osteoblasts and chondrocytes, which are essential for bone and cartilage formation . This inhibition is likely due to the compound’s interaction with cell surface receptors and intracellular signaling molecules, leading to altered gene expression and metabolic activity. Furthermore, aluminium tris(trifluoroacetate) can induce oxidative stress in cells, resulting in the activation of stress response pathways and potential cell damage .

Molecular Mechanism

At the molecular level, aluminium tris(trifluoroacetate) exerts its effects through various mechanisms. One primary mechanism is the binding interaction with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, aluminium tris(trifluoroacetate) can inhibit enzymes involved in DNA replication and repair, leading to changes in gene expression and cellular function . Additionally, the compound can induce conformational changes in proteins, affecting their stability and activity. These molecular interactions are critical in understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of aluminium tris(trifluoroacetate) in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to aluminium tris(trifluoroacetate) can lead to cumulative effects on cellular function, such as increased oxidative stress and altered metabolic activity. In vivo studies have also demonstrated that the compound can have long-term effects on tissue function and overall organism health, particularly at higher concentrations .

Dosage Effects in Animal Models

The effects of aluminium tris(trifluoroacetate) vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular and tissue function. As the dosage increases, the compound’s effects become more pronounced, potentially leading to toxic or adverse effects. For example, high doses of aluminium tris(trifluoroacetate) have been associated with liver hypertrophy and other signs of toxicity in animal studies . These findings highlight the importance of careful dosage management in experimental and therapeutic applications of the compound.

Metabolic Pathways

Aluminium tris(trifluoroacetate) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence carbohydrate metabolism, lipid metabolism, and protein synthesis by modulating the activity of key metabolic enzymes . For instance, it has been shown to affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic balance. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of aluminium tris(trifluoroacetate) within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can be distributed to various cellular compartments, including the cytoplasm, nucleus, and organelles . The localization and accumulation of aluminium tris(trifluoroacetate) are influenced by its chemical properties and interactions with cellular components. For example, the compound’s affinity for certain proteins and membranes can affect its distribution and overall cellular impact.

Subcellular Localization

The subcellular localization of aluminium tris(trifluoroacetate) is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals For instance, aluminium tris(trifluoroacetate) may be directed to the mitochondria, where it can influence mitochondrial function and energy production Additionally, the compound’s interaction with nuclear proteins can affect gene expression and DNA repair processes

特性

IUPAC Name |

aluminum;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2HF3O2.Al/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYDXYVSFFWRER-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6AlF9O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626829 | |

| Record name | Aluminium tris(trifluoroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36554-89-9 | |

| Record name | Aluminium tris(trifluoroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1604121.png)